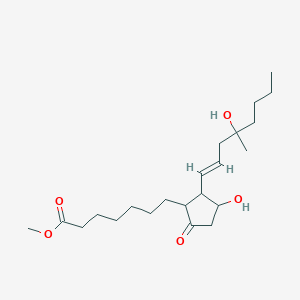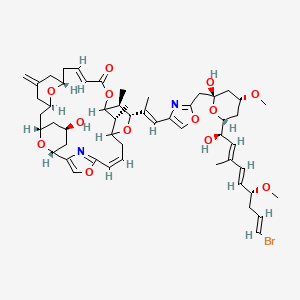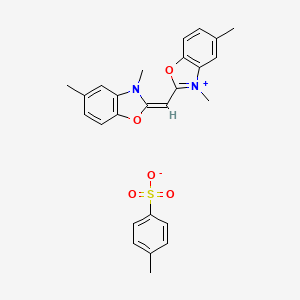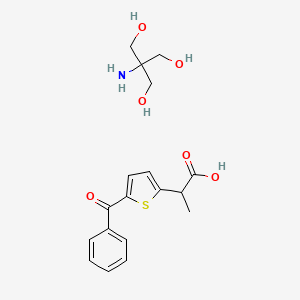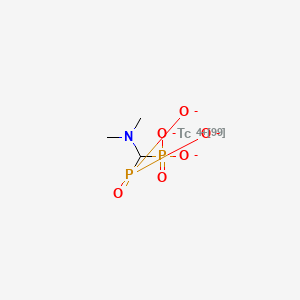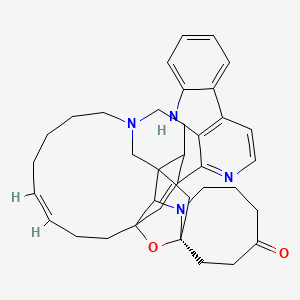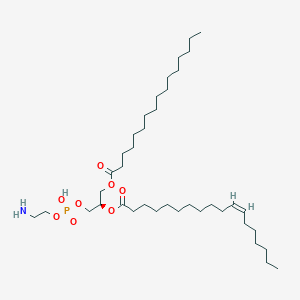
1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PE(16:0/18:1(11Z)), also known as GPEtn(16:0/18:1) or PE(34:1), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(16:0/18:1(11Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(16:0/18:1(11Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(16:0/18:1(11Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(16:0/18:1(11Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(16:0/18:1(11Z)) exists in all eukaryotes, ranging from yeast to humans. PE(16:0/18:1(11Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(16:0/18:1(11Z)) can be biosynthesized from CDP-ethanolamine and DG(16:0/18:1(11Z)/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(16:0/18:1(11Z)) can be biosynthesized from PS(16:0/18:1(11Z)); which is catalyzed by the enzyme phosphatidylserine decarboxylase. Furthermore, PE(16:0/18:1(11Z)) can be biosynthesized from PS(16:0/18:1(11Z)) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, Cytidine monophosphate and PE(16:0/18:1(11Z)) can be biosynthesized from CDP-ethanolamine and DG(16:0/18:1(11Z)/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Finally, PE(16:0/18:1(11Z)) and S-adenosylmethionine can be converted into pe-nme(16:0/18:1(11Z)) and S-adenosylhomocysteine through its interaction with the enzyme phosphatidylethanolamine N-methyltransferase. In humans, PE(16:0/18:1(11Z)) is involved in phosphatidylethanolamine biosynthesis pe(16:0/18:1(11Z)) pathway and phosphatidylcholine biosynthesis PC(16:0/18:1(11Z)) pathway.
1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and 11Z-octadecenoyl respectively. It has a role as a mouse metabolite. It derives from a cis-vaccenic acid and a hexadecanoic acid.
Aplicaciones Científicas De Investigación
Sensing Molecule Interactions with Lipid Membranes
A study by Huang et al. (2013) utilized a label-free sensing platform to detect interactions between small molecules and lipid bilayers. This study highlights the potential of 1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine (POPE) in examining drug-lipid bilayer interactions, providing insights that could be useful for drug development and analysis (Huang et al., 2013).
Biophysical Studies of Lipid Mixtures
Lin et al. (1995) conducted a study on binary mixtures of phospholipids, which included forms of phosphoethanolamine. This research aids in understanding the miscibility and phase properties of lipid bilayers, crucial for deciphering cell membrane dynamics and drug interactions (Lin et al., 1995).
Phase Properties of Liquid-Crystalline Phosphatidylcholine/Phosphatidylethanolamine Bilayers
Ahn and Yun (1999) investigated the phase properties of mixtures containing phosphoethanolamine. Such studies are essential in understanding the structural and functional aspects of lipid bilayers in biological membranes, which is fundamental for designing targeted drug delivery systems (Ahn & Yun, 1999).
Lipid Dynamics and Phase Transitions
Perly, Smith, and Jarrell (1985) explored the thermotropic behavior and molecular properties of phosphoethanolamines in bilayer structures. Insights from such studies are significant for understanding how lipid composition affects membrane fluidity and phase transitions, impacting cellular processes and drug-membrane interactions (Perly et al., 1985).
Synthesis and Applications in Model Membranes
Research by Dasgupta et al. (1987) focused on the high-performance liquid chromatography and fast atom bombardment mass spectrometry of various phospholipids, including phosphoethanolamine derivatives. Understanding the synthesis and properties of these lipids is crucial for their application in model membrane studies, which are pivotal in drug design and membrane biology (Dasgupta et al., 1987).
Propiedades
Nombre del producto |
1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine |
|---|---|
Fórmula molecular |
C39H76NO8P |
Peso molecular |
718 g/mol |
Nombre IUPAC |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-11-enoate |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h13,15,37H,3-12,14,16-36,40H2,1-2H3,(H,43,44)/b15-13-/t37-/m1/s1 |
Clave InChI |
LYJWNHGFGVVCAO-IEHWZJNJSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCC/C=C\CCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC=CCCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



](/img/structure/B1241586.png)
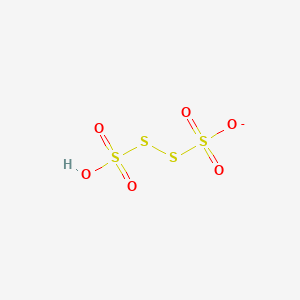
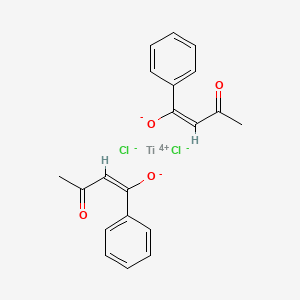
![7-[3-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-7-yl]oxy-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1241592.png)
![methyl (E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B1241594.png)
![[(6Z,10E)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1241595.png)
![1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-methoxypropyl)thiourea](/img/structure/B1241596.png)
